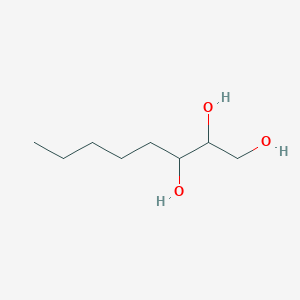

1,2,3-Octanetriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Octanetriol is a useful research compound. Its molecular formula is C8H18O3 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antispasmodic Properties

1,2,3-Octanetriol has been identified as a potential antispasmodic agent. A patent (CA2874961C) discusses its use in pharmaceutical compositions aimed at alleviating muscle spasms and inflammation. The compound's structure allows it to interact effectively with biological systems to reduce muscle contractions and provide relief from conditions such as cramps and spasms .

Additive in Drug Formulations

The compound is also utilized as an additive in drug formulations to enhance solubility and stability. Its properties can improve the bioavailability of certain drugs when used in combination with other ingredients, making it a valuable component in the development of effective pharmaceutical products.

Biochemical Applications

Protein Crystallization

In biochemical research, this compound is employed as a cosolvent to facilitate protein crystallization. Its ability to modify surfactant phase behavior enhances the conditions under which proteins can crystallize, allowing for better structural analysis through techniques such as X-ray crystallography. Research indicates that using octanetriol can suppress phase separation in surfactant solutions, thereby promoting crystal growth .

Surfactant Behavior Modulation

Studies have shown that this compound affects the phase behavior of surfactants in aqueous solutions. By altering the cloud point of micellar solutions, it can improve the solubilization of hydrophobic compounds, which is crucial for various biochemical assays .

Analytical Chemistry

Chromatographic Applications

this compound has been investigated as a potential eluent in high-performance liquid chromatography (HPLC). Its compatibility with inductively coupled plasma mass spectrometry (ICP-MS) allows for enhanced detection sensitivity of analytes in complex matrices. Comparative studies indicate that octanetriol can outperform traditional organic solvents in terms of elution strength and detection limits for various elements .

Material Science

Surfactants and Emulsifiers

In material science, this compound is explored for its surfactant properties. It can be used to stabilize emulsions in cosmetic formulations or food products due to its ability to lower surface tension between immiscible liquids. This application is particularly significant in developing stable formulations that require prolonged shelf life without separation.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antispasmodic agent | Reduces muscle spasms and inflammation |

| Additive in drug formulations | Enhances solubility and stability | |

| Biochemistry | Protein crystallization | Facilitates better structural analysis |

| Surfactant behavior modulation | Improves solubilization of hydrophobic compounds | |

| Analytical Chemistry | HPLC eluent | Enhanced detection sensitivity |

| Material Science | Surfactants and emulsifiers | Stabilizes emulsions for cosmetics/food products |

Propiedades

Número CAS |

112196-85-7 |

|---|---|

Fórmula molecular |

C8H18O3 |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

octane-1,2,3-triol |

InChI |

InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3 |

Clave InChI |

QSQGNBGEHSFMAA-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(CO)O)O |

SMILES canónico |

CCCCCC(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.